

Protocol for Nucleic Acid Extraction Using Sodium Decyl Sulfate

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Compound of Interest		
Compound Name:	Sodium decyl sulfate	
Cat. No.:	B1323545	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Decyl Sulfate (SDS), an anionic detergent, is a powerful and widely utilized reagent in molecular biology for the extraction of nucleic acids from a variety of biological samples. Its efficacy lies in its ability to disrupt cellular structures by solubilizing lipids and proteins in cell membranes and denaturing proteins, including nucleases that can degrade DNA and RNA.[1] [2][3][4] This protocol provides a detailed methodology for the isolation of high-quality genomic DNA and total RNA from various sources, including bacterial cultures, mammalian cells, and plant tissues, using SDS-based lysis buffers. The principles outlined are foundational and can be adapted for specific research needs, from basic molecular analysis to applications in drug development.

Mechanism of Action

The primary role of **Sodium Decyl Sulfate** in nucleic acid extraction is to lyse cells and denature proteins.[1][2][3][4] As a detergent, SDS disrupts the lipid bilayer of both the cell and nuclear membranes, leading to the release of intracellular contents, including nucleic acids.[2] Furthermore, SDS binds to proteins, causing them to lose their native conformation and activity. This denaturation is crucial for inactivating DNases and RNases, which could otherwise



degrade the target nucleic acids.[5] The negatively charged sulfate group of SDS also imparts a net negative charge to proteins, which aids in their subsequent removal.

Key Experimental Considerations

- Sample Type: The optimal concentration of SDS and the composition of the lysis buffer may vary depending on the cell type. For instance, plant tissues with rigid cell walls may require more stringent lysis conditions compared to cultured mammalian cells.[6]
- Purity Requirements: The choice of downstream applications will dictate the required purity
 of the extracted nucleic acids. For sensitive applications such as sequencing or PCR,
 additional purification steps like phenol-chloroform extraction and RNase or DNase treatment
 are recommended.[7][8]
- Safety Precautions: Phenol and chloroform are toxic and should be handled in a fume hood with appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes typical nucleic acid yields and purity obtained using SDS-based extraction protocols from various sources as reported in the literature. These values can serve as a benchmark for expected results.

Sample Type	Nucleic Acid	Typical Yield	A260/A280 Ratio	A260/A230 Ratio	Reference
Musa spp. (leaf)	Total RNA	2.92 - 6.30 μ g/100 mg	1.83 - 2.25	~2.0	[9][10]
Mealybugs	Genomic DNA	High (not specified)	Not specified	Not specified	[11]
Ulva lactuca	Genomic DNA	127 ng/μl	1.81	Not specified	[12]
Frozen Animal Tissue	Genomic DNA	Not specified	>1.8 (for purest)	Not specified	[13]



Experimental Protocols

Protocol 1: Genomic DNA Extraction from Gram-Negative Bacteria

This protocol is adapted for the isolation of high-molecular-weight genomic DNA from Gramnegative bacteria.[1][7]

Materials:

- Bacterial culture (mid-to-late log phase)
- Lysis Buffer: 100 mM NaCl, 500 mM Tris-HCl (pH 8.0), 10% (w/v) SDS
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Harvest bacterial cells from 1.5 mL of culture by centrifugation at 12,000 x g for 2 minutes.
 Discard the supernatant.
- Resuspend the cell pellet in 567 μL of TE buffer.
- Add 30 μ L of 10% SDS and 3 μ L of Proteinase K (20 mg/mL). Mix gently by inverting the tube.
- Incubate the mixture at 50°C for 1 hour.
- Add 10 μL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.



- Add an equal volume of phenol:chloroform:isoamyl alcohol. Mix by gentle inversion for 10 minutes.
- Centrifuge at 12,000 x g for 15 minutes to separate the phases.
- Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
- Precipitate the DNA by adding 2 volumes of ice-cold 100% ethanol. Mix gently until a DNA precipitate is visible.
- Pellet the DNA by centrifugation at 12,000 x g for 20 minutes.
- Wash the DNA pellet with 500 μL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.
- Air-dry the pellet and resuspend in 50 μL of TE buffer.

Protocol 2: Genomic DNA Extraction from Mammalian Cells

This protocol is suitable for extracting genomic DNA from cultured adherent or suspension mammalian cells.[8][14][15]

Materials:

- Mammalian cells (e.g., from a T-75 flask)
- Phosphate-Buffered Saline (PBS)
- DNA Lysis Buffer: 5 M NaCl, 1 M Tris-HCl (pH 8.0), 0.5 M EDTA (pH 8.0), 10% SDS
- Proteinase K (10 mg/mL)
- 6 M NaCl
- Isopropanol (room temperature)
- 70% Ethanol (ice-cold)



• TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Harvest cells by trypsinization (for adherent cells) or centrifugation. Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 3 mL of DNA Lysis Buffer.
- Add 125 μ L of Proteinase K (10 mg/mL) and 400 μ L of 10% SDS. Mix gently and incubate at 45°C overnight.
- Add 1 mL of 6 M NaCl and shake vigorously for 15 seconds.
- Centrifuge at 3,000 rpm for 15 minutes.
- Transfer the supernatant to a new tube.
- Precipitate the DNA by adding an equal volume of room temperature isopropanol. Mix gently until the DNA precipitates.
- Spool the DNA using a sterile glass rod and transfer it to a tube containing 70% ethanol.
- · Wash the DNA by inverting the tube for 2 hours.
- Pellet the DNA by centrifugation at 14,000 rpm for 20 minutes.
- Air-dry the pellet and resuspend in 200-500 μL of TE buffer.

Protocol 3: Total RNA Extraction from Plant Tissues

This protocol is optimized for extracting high-quality total RNA from plant tissues, which are often rich in polysaccharides and secondary metabolites.[4][5][6][16]

Materials:

- Plant tissue (100 mg)
- Liquid Nitrogen



- RNA Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2.5 M NaCl, 2.5% PVP K-30
- 30% SDS
- β-Mercaptoethanol
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 3 M Sodium Acetate (pH 4.8)
- 100% Ethanol (ice-cold)
- 80% Ethanol (ice-cold)
- DEPC-treated water

Procedure:

- Grind 100 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
- Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 750 μ L of RNA Extraction Buffer with 15 μ L of β -Mercaptoethanol.
- Vortex vigorously to mix.
- Add 0.1 volume of 30% SDS and incubate at 60°C for 10 minutes, vortexing briefly every 5 minutes.
- Cool the sample and centrifuge at 15,000 x g for 10 minutes at room temperature.
- Transfer the supernatant to a new tube and add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.



- Precipitate the RNA by adding 1/10 volume of 3 M sodium acetate (pH 4.8) and 3 volumes of ice-cold 100% ethanol. Incubate at -80°C for 2 hours.
- Pellet the RNA by centrifugation at 12,500 x g for 5 minutes at 4°C.
- Wash the RNA pellet with pre-chilled 80% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4° C.
- Air-dry the pellet and dissolve in 20-25 μL of DEPC-treated water.

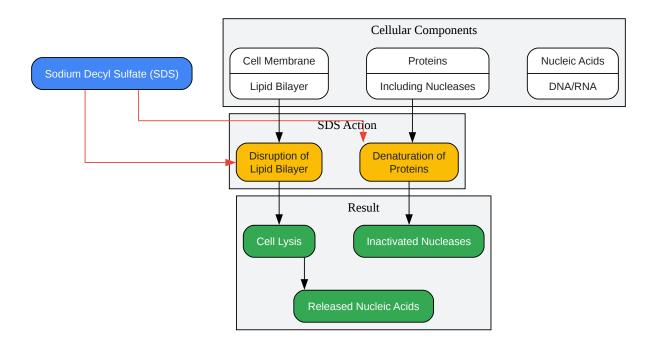
Visualizations



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Caption: General workflow for nucleic acid extraction using **Sodium Decyl Sulfate**.





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Caption: Mechanism of action of **Sodium Decyl Sulfate** in nucleic acid extraction.

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